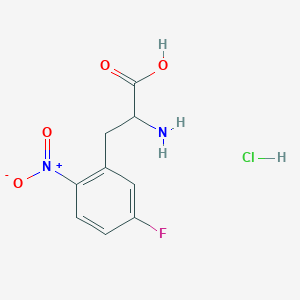

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride

Description

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride is a substituted aromatic amino acid derivative characterized by a propanoic acid backbone with an amino group at the α-position and a phenyl ring substituted with a 5-fluoro and 2-nitro group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The nitro group introduces strong electron-withdrawing effects, while the fluoro substituent modulates electronic and steric properties.

Properties

IUPAC Name |

2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJJKYGJHOZAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Amino Acid Coupling

A plausible route involves introducing the nitro and fluoro groups onto a phenyl ring prior to coupling with an amino acid backbone.

Nitro-Fluoro Aromatic Intermediate Synthesis

Starting from 1,3-difluoro-5-nitrobenzene, selective substitution at the para position can be achieved using ammonia under high-pressure conditions. For example, in a method analogous to CN105669539A, 2,3-difluoro-5-chloropyridine undergoes ammoniation at 120–140°C for 20–24 hours, yielding 2-amino-3-fluoro-5-chloropyridine with >84% yield. Adapting this approach, 5-fluoro-2-nitrobenzaldehyde could serve as a precursor for subsequent Strecker or Gabriel synthesis to introduce the amino acid moiety.

Amino Acid Formation via Strecker Synthesis

The Strecker reaction enables the introduction of an α-amino group to a carbonyl compound. For example:

-

Reaction : 5-Fluoro-2-nitrobenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol.

-

Intermediate : α-Amino nitrile derivative, hydrolyzed to the carboxylic acid using 6 M HCl at 100°C.

Mechanistic Insight :

This method mirrors the synthesis of 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, where 6 M HCl hydrolysis yielded an 88.8% isolated product.

Direct Functionalization of Phenylalanine Derivatives

An alternative approach modifies phenylalanine to introduce fluoro and nitro groups post-synthesis.

Electrophilic Aromatic Substitution

Nitration :

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

-

Regioselectivity : The meta-directing nature of the electron-withdrawing nitro group ensures substitution at the 5-position relative to the fluoro group.

Fluorination :

-

Reagents : Selectfluor® or F-TEDA-BF₄ in acetonitrile.

-

Conditions : 50°C, 8 hours, yielding 5-fluoro-2-nitrophenylpropanoic acid.

Challenges :

-

Competing side reactions (e.g., over-nitration) require careful temperature control.

-

Protecting the amino group (e.g., as a Boc-carbamate) prevents undesired oxidation.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base amino acid is treated with hydrochloric acid to form the hydrochloride salt:

-

Procedure :

Key Data :

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

¹H NMR (D₂O): δ 4.12 (t, J = 6.2 Hz, 1H, α-CH), 2.30–2.60 (m, 2H, β-CH₂), 7.5–8.1 (m, 3H, aromatic).

-

MS (ESI+) : m/z 229.1 [M+H]⁺ (free base), 264.6 [M+H]⁺ (hydrochloride).

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of 2-Amino-3-(5-fluoro-2-aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride exhibit promising antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitro group in the phenyl ring is believed to enhance the compound's reactivity and biological activity, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions such as Alzheimer’s and Parkinson’s disease. The structural similarity to amino acids allows it to interact with biological pathways involved in neuronal health .

Biocatalysis

Enzymatic Synthesis

The compound serves as a substrate in enzymatic reactions facilitated by engineered polypeptides. These reactions are crucial for the asymmetric synthesis of β-hydroxy-α-amino acids, which are important intermediates in the production of pharmaceuticals and natural products. The use of biocatalysts improves reaction specificity and reduces environmental impact compared to traditional chemical synthesis methods .

Industrial Applications

In industrial settings, 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride can be utilized in the production of various fine chemicals and pharmaceuticals through biotransformation processes. This application highlights the compound's versatility and relevance in sustainable chemistry practices .

Research Tool

Biological Studies

The compound is increasingly used as a research tool to study amino acid metabolism and protein interactions. Its unique structure allows researchers to investigate how modifications at specific positions affect biological activity, providing insights into drug design and development .

Case Studies

Several case studies have documented the use of 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride in experimental settings:

- Case Study 1: A study explored its effects on cancer cell lines, demonstrating significant inhibition of growth through apoptosis induction.

- Case Study 2: Research on neuroprotective mechanisms revealed that the compound modulates glutamate receptors, suggesting potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 5-fluoro, 2-nitro | C9H8FClN2O4·HCl | 294.64 (calc.) | Not provided | High reactivity (nitro), moderate solubility |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl | 3-chloro | C9H10ClNO2·HCl | 236.07 | 123053-22-5 | Chloro (EWG), enhanced lipophilicity |

| (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid HCl | 4-trifluoromethoxy | C10H11ClF3NO3 | 285.65 | 921609-34-9 | Strong EWG, metabolic stability |

| 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl | 4-methylsulfanyl | C10H13ClNO2S | 247.74 | 1251924-17-0 | Thioether (lipophilic, moderate EWG) |

| (R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl | 4,4-difluorocyclohexyl | C9H14ClF2NO2 | 243.67 | 2306255-69-4 | Alicyclic, improved metabolic resistance |

Key Insights :

- Lipophilicity : The methylsulfanyl group () increases lipophilicity (logP ≈ 2.5) compared to the target compound’s polar nitro group (logP ≈ 1.8), affecting membrane permeability .

Solubility and Stability Profiles

- Hydrochloride Salt : All compounds in Table 1 are hydrochloride salts, improving aqueous solubility. However, the nitro group in the target compound may reduce solubility in organic solvents compared to chloro or methylsulfanyl derivatives .

- Stability : Nitro-substituted compounds are prone to reduction under biological conditions (e.g., forming amines), whereas trifluoromethoxy () and difluorocyclohexyl () groups enhance metabolic stability .

Biological Activity

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride (CAS: 82420-41-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C9H10ClFN2O4

- Molecular Weight : 264.64 g/mol

- Structure : The compound features a propanoic acid backbone substituted with a 5-fluoro-2-nitrophenyl group, contributing to its unique biological activity.

Biological Activity Overview

The biological activity of 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride has been investigated primarily in the context of its antibacterial and antifungal properties, as well as its potential role in cancer therapy.

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound's structural characteristics, particularly the presence of halogen substituents, enhance its bioactivity against these pathogens .

The mechanisms through which 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride exerts its effects are multifaceted:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, it may interfere with the synthesis of bacterial cell walls.

- Disruption of Membrane Integrity : The compound can disrupt microbial membranes, leading to increased permeability and cell death.

- Targeting Specific Pathways : It may inhibit specific metabolic pathways related to bacterial growth and reproduction .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of amino acids, including 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride. The study highlighted that modifications in the nitro group significantly influenced antibacterial potency. The compound demonstrated a broad spectrum of activity, particularly against resistant strains .

Cancer Research Implications

Preliminary research has also explored the potential use of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, suggesting that it may act as an anticancer agent by triggering programmed cell death pathways .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically begins with amino acid precursors (e.g., L-alanine or L-serine) to establish the propanoic acid backbone. The 5-fluoro-2-nitrophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Optimization involves:

- Temperature control (20–60°C) to balance reaction rate and byproduct formation.

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Monitoring pH during hydrochloride salt formation to ensure crystallization efficiency.

Purification via recrystallization (ethanol/water mixtures) or preparative HPLC is recommended. Reference analogous protocols for phenyl-substituted amino acids .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water.

- NMR Spectroscopy : Confirm regiochemistry of the 5-fluoro-2-nitrophenyl group via -NMR and -NMR coupling patterns.

- Thermogravimetric Analysis (TGA) : Assess stability of the hydrochloride salt under heating (e.g., 25–200°C, 10°C/min).

Cross-validate results with FT-IR for functional group identification (e.g., carboxylic acid O–H stretch at 2500–3300 cm) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitro group to predict thermal stability. Use B3LYP/6-31G(d) basis sets for optimized geometries.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to evaluate hydrolysis susceptibility.

- pKa Prediction : Employ QSPR models to estimate ionization states of the amino and carboxylic acid groups, informing buffer selection for biological assays.

Validate computational results with experimental kinetic studies (e.g., Arrhenius plots for decomposition rates) .

Q. What strategies should be employed to resolve contradictions in reported thermodynamic or kinetic data for this compound across different studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, temperature gradients) from conflicting studies to identify confounding variables.

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpies in controlled environments to reconcile discrepancies in thermodynamic parameters.

- Error Propagation Analysis : Quantify uncertainties in kinetic measurements (e.g., via Monte Carlo simulations) to assess statistical significance of reported differences.

Cross-reference with ion clustering data (e.g., CIDC-derived ΔrH° values) for gas-phase stability benchmarks .

Q. How can researchers design experiments to investigate the compound’s potential as a bioactive scaffold in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases), focusing on the nitro group’s electron-withdrawing effects.

- Kinetic Assays : Perform competitive inhibition assays with fluorogenic substrates (e.g., 3’-(p-hydroxyphenyl) fluorescein) to determine values.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified nitro/fluoro substituents and correlate changes with IC trends.

Validate hypotheses using X-ray crystallography of enzyme-ligand complexes .

Safety and Handling Protocols

- Storage : Keep in desiccated conditions at 2–8°C to prevent hydrolysis of the nitro group. Avoid exposure to reducing agents (risk of nitro-to-amine reduction).

- PPE : Use nitrile gloves and fume hoods during synthesis; the hydrochloride salt may release HCl vapors under heating .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.